molecular formula C21H21IN2O4 B4806727 N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B4806727
M. Wt: 492.3 g/mol
InChI Key: PYINAKZAJPGARZ-BOPFTXTBSA-N
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Description

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound that features a benzodioxole moiety, a butylamino group, and an iodobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Butylamino Group: This step involves the reaction of the benzodioxole intermediate with butylamine under controlled conditions.

    Formation of the Enone Structure: The enone structure is formed through a condensation reaction involving the benzodioxole-butylamine intermediate and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the enone structure, converting it to a saturated ketone.

    Substitution: The iodine atom in the benzamide structure can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzodioxole moiety.

    Reduction: The major product is the saturated ketone derivative.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to the presence of the iodine atom in the benzamide structure, which can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21IN2O4/c1-2-3-10-23-21(26)17(24-20(25)15-6-4-5-7-16(15)22)11-14-8-9-18-19(12-14)28-13-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,26)(H,24,25)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINAKZAJPGARZ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 2
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 4
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 5
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Reactant of Route 6
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

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